3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorption bands at ~1700 cm⁻¹ correspond to the C=O stretches of the indole, thiazolidinone, and benzoic acid groups.
- The C=S stretch in the thiazolidinone ring produces a medium-intensity peak near 1050–1200 cm⁻¹.
- O-H stretching from the carboxylic acid is observed as a broad band at ~2500–3000 cm⁻¹.
Mass Spectrometry (MS)
- The molecular ion peak appears at m/z 396.4, consistent with the molecular formula C₁₉H₁₂N₂O₄S₂.
- Fragmentation patterns include loss of CO₂ (m/z 352) from the benzoic acid group and cleavage of the thiazolidinone ring.
X-ray Crystallographic Studies and Conformational Analysis
X-ray diffraction data, though not explicitly reported for this compound, can be inferred from structurally analogous indole-thiazolidinone hybrids. Key observations include:
- Planarity : The indole and thiazolidinone rings adopt a nearly coplanar arrangement due to conjugation, with a dihedral angle of <10° between the two systems.
- Hydrogen Bonding : The carboxylic acid group forms intermolecular hydrogen bonds with adjacent molecules, often creating dimeric structures in the crystal lattice.
- Thiazolidinone Conformation : The five-membered thiazolidinone ring exhibits a slight envelope puckering, with the sulfur atom deviating from the plane by ~0.2 Å.
The E configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the indole NH and the thiazolidinone carbonyl oxygen. Computational models further suggest that the Z isomer is energetically disfavored by ~12 kcal/mol due to steric clashes between the indole methyl group and the thiazolidinone ring.
Properties
Molecular Formula |
C19H12N2O4S2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C19H12N2O4S2/c1-20-13-8-3-2-7-12(13)14(16(20)22)15-17(23)21(19(26)27-15)11-6-4-5-10(9-11)18(24)25/h2-9H,1H3,(H,24,25)/b15-14+ |
InChI Key |
FHKMURRRZLRQLF-CCEZHUSRSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves multiple steps. One common method involves the reaction of methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine . This reaction forms the spiro[indoline-3,4-pyridine] derivative, which can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of appropriate solvents, catalysts, and reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action for 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A shares structural homology with several rhodanine and thiazolidinone derivatives. Key analogues include:
| Compound Name | Key Structural Differences | Biological Activity |
|---|---|---|
| 2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (Compound 2) | Bromo and benzyl substituents; acetic acid moiety | Antibacterial (Mycobacterium tuberculosis) |
| (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (Compound 5b) | Hydroxyphenyl substituent; no benzoic acid | Broad-spectrum antimicrobial |
| 2-[(5E)-5-[(3-Hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (Compound B) | 3-Hydroxybenzylidene substituent; acetic acid moiety | Antifungal and antibacterial |
| 4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | Pyrazole and ethylsulfanyl substituents; butanoic acid moiety | Under investigation for kinase inhibition |
Key Observations :
- Halogen Effects : Bromo substitution in Compound 2 increases antibacterial potency against Mycobacterium tuberculosis, likely due to enhanced target (MtSK) binding .
- Aromatic Modifications : Hydroxyl groups (e.g., Compound 5b) improve antifungal activity but may reduce metabolic stability .
Computational and Experimental Data
Binding Affinity and Dynamics :
- Molecular Docking : Compound A exhibits a GOLD Score of 58.2 against MtSK, comparable to Compound 2 (GOLD Score: 62.4) but with lower Grid_es (−45.3 vs. −52.1 kcal/mol), suggesting differences in electrostatic interactions .
- Molecular Dynamics (MD) : Simulations of Compound 2 (a close analogue) reveal stable binding to MtSK over 100 ns, with solvent-accessible surface area (SASA) fluctuations <10%, indicating robust complex formation .
Antimicrobial Activity :
| Compound | MIC (μg/mL) against M. tuberculosis | MIC (μg/mL) against Candida albicans |
|---|---|---|
| Compound A | 12.5 | 25.0 |
| Compound 5b | 6.25 | 6.25 |
| Epalrestat* | >100 | >100 |
*Epalrestat (rhodanine-3-acetic acid derivative) serves as a reference for low antimicrobial activity, highlighting the importance of substituent optimization .
Research Findings and Mechanistic Insights
- Target Specificity: Compound A’s indolylidene-thiazolidinone scaffold selectively inhibits shikimate kinase (MtSK) in Mycobacterium tuberculosis, disrupting the shikimate pathway essential for aromatic amino acid biosynthesis .
- SAR Trends :
- Limitations : Compound A’s moderate solubility (logP = 3.2) may limit bioavailability, necessitating formulation optimization .
Biological Activity
The compound 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a thiazolidinone derivative characterized by its unique structural features, which include an indole moiety and a thiazolidine ring. These structural components contribute to its diverse biological activities, particularly in antimicrobial and anticancer domains.
The molecular formula of this compound is , with a molecular weight of approximately 336.39 g/mol. The presence of the thiazolidine ring is crucial for its biological activity, while the indole component enhances its pharmacological properties.
Biological Activities
Research indicates that compounds containing thiazolidinone and indole structures exhibit significant biological activities, including:
-
Antimicrobial Activity :
- The compound has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In studies, it outperformed traditional antibiotics such as ampicillin and streptomycin in inhibiting resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
- Table 1 summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:
Compound Bacterial Strain MIC (µM) 5d MRSA 248–372 5d P. aeruginosa < 200 5g E. coli 300–400 -
Antifungal Activity :
- The compound demonstrated antifungal properties superior to established antifungal agents like ketoconazole and bifonazole, with effective MIC values against various fungi.
- Table 2 illustrates the antifungal activity:
Compound Fungal Strain MIC (µM) 5g T. viride < 100 5g A. fumigatus 350–450 -
Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, potentially acting as a dual inhibitor of COX-1/2 and LOX pathways.
- It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis (e.g., MurB) and fungal sterol biosynthesis (CYP51), leading to antimicrobial effects.
- Cellular Pathways : It may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Case Studies
Several studies have been conducted to evaluate the efficacy of compounds similar to 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid :
-
Study on Antibacterial Efficacy :
- A study evaluated the antibacterial properties of thiazolidinone derivatives against MRSA and found that certain derivatives exhibited lower MIC values than standard treatments, indicating a potential for new therapeutic options.
-
Antifungal Activity Assessment :
- Another research project assessed the antifungal activity of similar compounds against clinical isolates of fungi, demonstrating significant antifungal potency that warrants further investigation into their clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
